1-Bromo-4-(butylsulfonyl)benzene
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Overview
Description
1-Bromo-4-(butylsulfonyl)benzene is an organic compound with the molecular formula C10H13BrO2S. It is a derivative of benzene, where a bromine atom and a butane-1-sulfonyl group are substituted at the para positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(butylsulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a catalyst, such as iron(III) bromide, and a solvent like dichloromethane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(butylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to yield sulfides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea are commonly used in substitution reactions involving this compound.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Substitution Reactions: Products such as 4-(butane-1-sulfonyl)aniline or 4-(butane-1-sulfonyl)thiophenol.
Oxidation Reactions: Products like 4-(butane-1-sulfonyl)benzenesulfonic acid.
Reduction Reactions: Products such as 4-(butane-1-sulfonyl)benzene sulfide.
Scientific Research Applications
1-Bromo-4-(butylsulfonyl)benzene has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(butylsulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
- 1-Bromo-4-(methylsulfonyl)benzene
- 1-Bromo-4-(ethylsulfonyl)benzene
- 1-Bromo-4-(propane-1-sulfonyl)benzene
Comparison: 1-Bromo-4-(butylsulfonyl)benzene is unique due to the presence of the butane-1-sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The length of the alkyl chain in the sulfonyl group can influence the compound’s solubility, stability, and interaction with other molecules .
Properties
IUPAC Name |
1-bromo-4-butylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOOLODLNJPCDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616335 |
Source
|
Record name | 1-Bromo-4-(butane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403793-28-2 |
Source
|
Record name | 1-Bromo-4-(butane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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